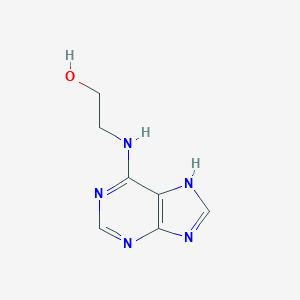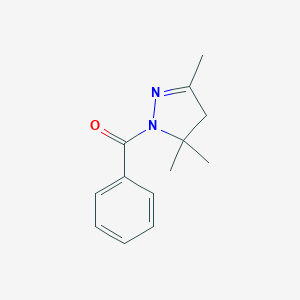
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone, also known as PTPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTPM is a pyrazolone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone is not fully understood, but it is believed to be related to its ability to chelate metal ions. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been shown to selectively bind to copper ions, which can lead to the formation of reactive oxygen species and subsequent DNA damage. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Biochemische Und Physiologische Effekte
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been shown to inhibit the growth of bacteria and fungi, and to protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has several advantages for lab experiments, including its high selectivity for copper ions, its ability to function as a fluorescent probe, and its potential as an anti-cancer agent. However, phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with other metal ions and biomolecules. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone could also be used as a tool for studying the role of copper ions in biological systems and for the development of new diagnostic and therapeutic approaches.
Synthesemethoden
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone can be synthesized using various methods, including the reaction of 3,5,5-trimethyl-1-pyrazolyl hydrazine with benzoyl chloride in the presence of a base, or the reaction of 3,5,5-trimethyl-1-pyrazolyl hydrazine with benzaldehyde in the presence of acetic anhydride. The yield of phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anti-cancer agent. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been used as a reagent for the determination of trace amounts of copper ions in water samples.
Eigenschaften
CAS-Nummer |
4590-79-8 |
|---|---|
Produktname |
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone |
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c1-10-9-13(2,3)15(14-10)12(16)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
VNANOPQDFPYYLB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(C1)(C)C)C(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
4590-79-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



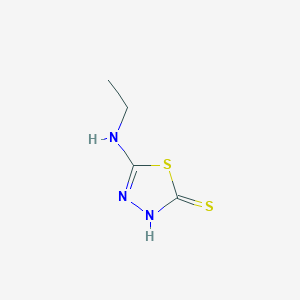
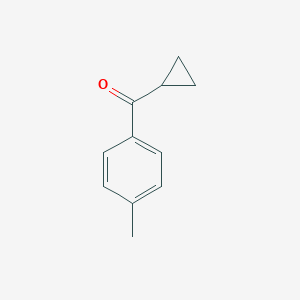
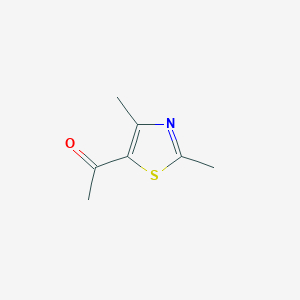
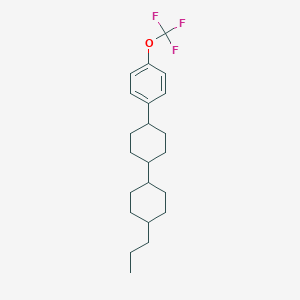
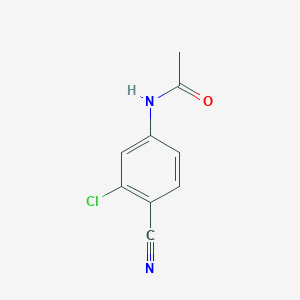
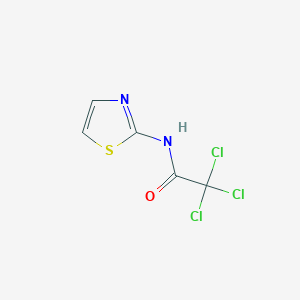
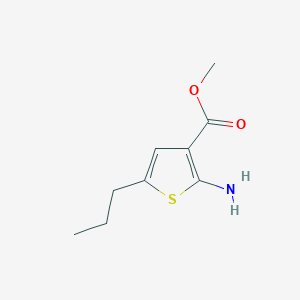
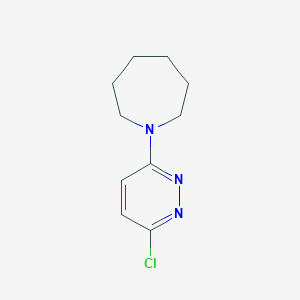
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)
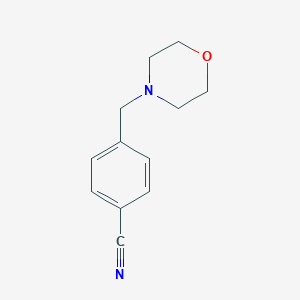
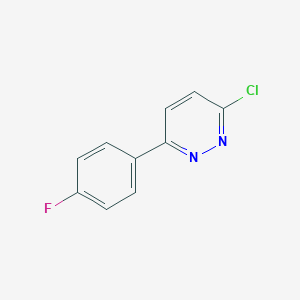
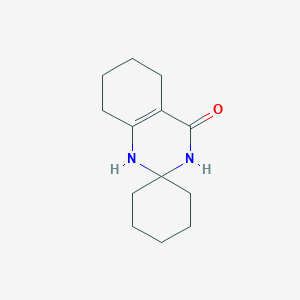
![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)
